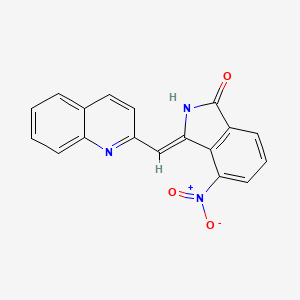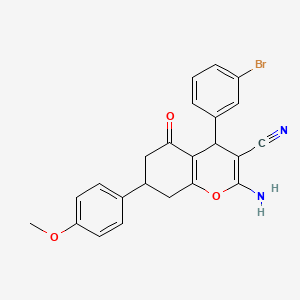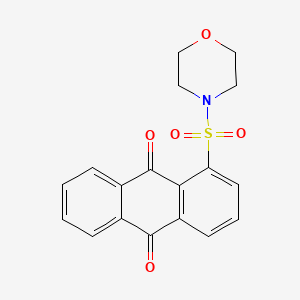
(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” is a chemical compound with a complex structure. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindoline ring. The compound’s systematic name describes its stereochemistry (Z configuration) and substituents (nitro and quinoline groups). Isoindolinones have attracted attention due to their diverse biological activities and synthetic versatility.
准备方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Approach:
- Starting from quinoline-2-carbaldehyde, a Knoevenagel condensation with 4-nitroisophthalic acid yields the intermediate (Z)-4-nitro-3-(quinolin-2-ylmethylene)benzoic acid.
- Cyclization of the acid using a dehydrating agent (such as phosphorus pentoxide) produces the target compound.
-
Multicomponent Reaction:
- A one-pot multicomponent reaction involving quinoline-2-carbaldehyde, 4-nitrobenzaldehyde, and isocyanide reagents can directly yield the isoindolinone.
Industrial Production
While academic research often focuses on small-scale synthesis, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
化学反应分析
Reactivity
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substituents on the quinoline ring can be modified via substitution reactions.
Common Reagents and Major Products
Reductive Conditions: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., palladium on carbon) can reduce the nitro group to the amino group.
Substitution Reactions: Alkyl halides or acyl chlorides can introduce substituents on the quinoline ring.
Major Products: Reduction leads to the amino derivative, while substitution yields various derivatives with modified quinoline substituents.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of other complex molecules.
- Investigated for its photophysical properties (fluorescence, absorption).
Biology and Medicine:
- Potential as an anticancer agent due to its structural resemblance to DNA intercalators.
- Studied for its interaction with enzymes and receptors.
Industry:
- Limited industrial applications due to its complex synthesis.
作用机制
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, including DNA, proteins, and enzymes. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
Similar Compounds:
属性
分子式 |
C18H11N3O3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
(3Z)-4-nitro-3-(quinolin-2-ylmethylidene)isoindol-1-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-13-5-3-7-16(21(23)24)17(13)15(20-18)10-12-9-8-11-4-1-2-6-14(11)19-12/h1-10H,(H,20,22)/b15-10- |
InChI 键 |
GCSHNQBMOPLRDP-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B11651407.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)
![2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651447.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)

![N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide](/img/structure/B11651462.png)

![3-(3,4-dimethoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651466.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
![S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
